1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine -

1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine

Catalog Number: EVT-4679336
CAS Number:
Molecular Formula: C18H21ClN2O2S
Molecular Weight: 364.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3RS)-4-(2-Allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione

Compound Description: (3RS)-4-(2-Allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione is a cyclic dipeptide synthesized as part of research on developing a versatile synthesis of multiply substituted cyclic dipeptides. The synthesis involves the stepwise construction of the piperazine-2,5-dione ring. []

Relevance: This compound shares the core structure of a 1-benzylpiperazine moiety with 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine. The key difference is the presence of the piperazine-2,5-dione ring and additional substituents in (3RS)-4-(2-Allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. []

1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine Derivatives

Compound Description: These derivatives were part of a study investigating quantitative structure-cerebral vasodilating activity relationships. The research aimed to understand how structural modifications impact the cerebral vasodilating activity of these compounds. []

Relevance: This group of compounds shares the 1-benzylpiperazine core with 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine. The primary difference lies in the 4-position substituent, where these derivatives feature a 3-hydroxy-3-phenylpentyl group instead of a (4-chlorobenzyl)sulfonyl group. []

1-Benzyl-4-(4-tert-butylphenyl)piperazine

Compound Description: This compound was investigated for its conformational properties. Research showed that the two benzene rings within the molecule are oriented nearly perpendicular to each other, and the piperazine ring adopts a chair conformation. []

[μ‐1‐Benzyl‐4‐(4‐tert‐butylphenyl)piperazine‐κ2N:N′]bis[trimethylaluminium(III)]

Compound Description: This organometallic compound incorporates 1-benzyl-4-(4-tert-butylphenyl)piperazine as a ligand coordinating to two aluminum centers. The study focused on understanding its crystal structure and the coordination environment of aluminum. []

Relevance: This compound is derived from 1-benzyl-4-(4-tert-butylphenyl)piperazine, which, as discussed above, shares the 1-benzylpiperazine core structure with 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine. []

1‐Benzyl‐4‐alkyl‐2‐(4′,5′‐dihydro‐1′H‐imidazol‐2′‐yl)piperazines

Compound Description: This series of piperazine derivatives was investigated for their antidiabetic activities in a rat model of type II diabetes. The study focused on structure-activity relationships, aiming to identify compounds with improved antidiabetic properties. []

Relevance: Compounds within this series, including the highly potent antidiabetic agent PMS 812 (1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine), share the 1-benzylpiperazine core structure with 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine. The key structural differences are the presence of the 2-(4',5'-dihydro-1'H-imidazol-2'-yl) group and variations in the substituents on the piperazine nitrogen atoms. []

1-Benzyl-4-diphenylmethylpiperidine Derivatives

Compound Description: This series of compounds was synthesized and pharmacologically evaluated to investigate the role of the nitrogen atom in their cerebral vasodilating activity. The study aimed to compare their potency with the corresponding piperazine analogs. []

Relevance: These derivatives are structurally analogous to 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine, with the key difference being the replacement of the piperazine ring with a piperidine ring. This modification allows for the investigation of the nitrogen atom's contribution to the biological activity. []

1-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12)

Compound Description: HJZ-12 is a potent α1D/1A antagonist derived from the α1D/1A antagonist naftopidil. It exhibits high subtype-selectivity to both α1D- and α1A-AR (47.9- and 19.1-fold, respectively) with respect to α1B-AR in vitro. HJZ-12 shows efficacy in preventing the progression of prostatic hyperplasia by decreasing prostate weight and proliferation, shrinking prostate volume, and inducing prostate apoptosis. []

Relevance: This compound incorporates a 1-benzylpiperazine moiety within its structure, similar to 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine. The difference lies in the presence of the indole-2-carboxamide group and the 3-(2-methoxyphenyl)propyl substituent at the 4-position of the piperazine ring in HJZ-12. []

1-Benzyl-4-picolinoyl-piperazine

Compound Description: This compound was specifically labeled with carbon-14 and tritium for use in metabolism studies. The labeling aimed to understand the compound's metabolic fate and distribution within the body. []

Relevance: This compound shares the 1-benzylpiperazine core with 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine. The difference lies in the 4-position substituent, where this compound has a picolinoyl group while the target compound has a (4-chlorobenzyl)sulfonyl group. []

2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone Derivatives

Compound Description: This series of compounds, featuring a variety of sulfonyl substituents, was synthesized and evaluated for its enzyme inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Some derivatives exhibited promising inhibitory activity, making them potential candidates for further development. []

1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine Enantiomers

Compound Description: These enantiomers were synthesized and investigated for their potential as intermediates in the preparation of optically pure 1-[(4-chlorophenyl)phenylmethyl]piperazine. This chiral piperazine derivative is valuable for synthesizing optically active therapeutic compounds, particularly antihistamines. [, ]

N-(4-Cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) and N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9)

Compound Description: LP-211 and MEL-9 are arylpiperazine derivatives identified as high-affinity ligands for the serotonin 5-HT7 receptor. They displayed competitive binding displacement and insurmountable antagonism of 5-HT7 receptor-mediated cAMP signaling, highlighting their potential as pharmacological tools for studying 5-HT7 receptor function. []

Relevance: These compounds are structurally related to 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine, sharing a substituted benzyl group at the 1-position of the piperazine ring. The key structural differences lie in the presence of the hexanamide chain and the 2-diphenyl substituent on the piperazine ring in LP-211 and MEL-9. []

1-Ethyl-4-(phenylsulfonyl)piperazine

Compound Description: This compound, featuring a phenylsulfonyl group at the 4-position of the piperazine ring, was synthesized and structurally characterized. Its molecular structure was studied using DFT calculations and single-crystal X-ray diffraction, confirming the conformational preferences. []

Relevance: This compound shares the sulfonylpiperazine motif with 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine. The structural difference lies in the substituent at the 1-position of the piperazine ring, where this compound has an ethyl group, while the target compound has a benzyl group. []

1-((3-Bromophenyl)sulfonyl)-4-methylpiperazine

Compound Description: This compound, featuring a (3-bromophenyl)sulfonyl group at the 1-position of the piperazine ring, was synthesized and structurally characterized. DFT calculations were employed to study its molecular structure, including the molecular electrostatic potential and frontier molecular orbitals. []

Relevance: This compound shares the sulfonylpiperazine motif with 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine. The structural difference lies in the substituents on the sulfonyl group and the 4-position of the piperazine ring. This compound has a 3-bromophenyl group on the sulfonyl and a methyl group on the piperazine, while the target compound has a 4-chlorobenzyl group on the sulfonyl and a benzyl group on the piperazine. []

(N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide) Derivatives

Compound Description: This library of compounds was designed and synthesized to explore the structure-activity relationship of (N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide), a S100A2-p53 protein-protein interaction inhibitor. The modifications primarily targeted the phenylacetamide moiety, the 3-methoxyphenyl group, and the benzenesulfonamide moiety to enhance cytotoxicity against various cancer cell lines, including pancreatic cancer cell lines. []

Relevance: Compounds within this library share the sulfonylpiperazine motif with 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine. The key structural differences lie in the presence of the triazole ring, the propyl linker, and the diverse substituents incorporated into the library members to optimize their anti-cancer activity. []

1-Substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine Derivatives

Compound Description: Sixteen novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and evaluated for their antibacterial activities against G. zeae, C. mandshurica, and F. oxysporum. The derivatives incorporated various substituents at the 1-position of the piperazine ring and the 4-position of the phenyl ring attached to the thiadiazole ring. []

Relevance: These compounds and 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine both contain a sulfonylpiperazine core structure. The differences lie in the presence of the thiadiazole ring and the substitutions on the phenyl rings. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523)

Compound Description: This compound is a potent and selective leukotriene receptor antagonist identified through structure-activity relationship studies of 3-(arylmethyl)-1H-indole-5-carboxamides. The compound demonstrated high affinity for leukotriene receptors and exhibited efficacy in inhibiting bronchoconstriction in guinea pigs, making it a potential candidate for treating asthma and other inflammatory diseases. []

Relevance: While this compound does not directly contain the benzylpiperazine moiety, it shares the structural feature of a benzylsulfonamide group with 1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine. This highlights the relevance of the benzylsulfonamide group in medicinal chemistry, potentially contributing to its biological activity as a leukotriene receptor antagonist. []

Properties

Product Name

1-benzyl-4-[(4-chlorobenzyl)sulfonyl]piperazine

IUPAC Name

1-benzyl-4-[(4-chlorophenyl)methylsulfonyl]piperazine

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

InChI

InChI=1S/C18H21ClN2O2S/c19-18-8-6-17(7-9-18)15-24(22,23)21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2

InChI Key

DYESWTZXINOZPP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.